Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-
Description
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- (CAS: 24352-85-0) is a specialized organochlorine compound with the molecular formula C₆H₉Cl₂O₃S (calculated). It features a butanoyl chloride backbone substituted at the 4-position with a 2-chloroethylsulfonyl group (-SO₂CH₂CH₂Cl). This compound is classified as a pharmaceutical intermediate, primarily used in synthetic organic chemistry for introducing sulfonyl and chloroethyl functionalities into target molecules . Its high purity (98%) and reactivity make it valuable in constructing complex pharmacophores, particularly in alkylating agents or prodrugs requiring sulfonyl-linked chloroethyl groups.
Properties
IUPAC Name |
4-(2-chloroethylsulfonyl)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABPZGKYAAVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CS(=O)(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621514 | |
| Record name | 4-(2-Chloroethanesulfonyl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24352-85-0 | |
| Record name | 4-(2-Chloroethanesulfonyl)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioether Precursor Formation
The first step involves synthesizing 4-[(2-chloroethyl)thio]butanoic acid , the sulfide intermediate.
Reaction Conditions :
- Substrate : 4-Mercaptobutanoic acid (1.0 equiv).
- Alkylating Agent : 1,2-Dichloroethane (1.2 equiv).
- Base : Sodium hydroxide (1.5 equiv).
- Solvent : Dimethylformamide (DMF), anhydrous.
- Temperature : 50–60°C, 12–24 hours.
Mechanism :
A nucleophilic substitution (SN2) occurs, where the thiolate ion attacks the less sterically hindered terminal chloride of 1,2-dichloroethane. The reaction yields 4-[(2-chloroethyl)thio]butanoic acid and HCl as a byproduct.
Yield : 75–85% after aqueous workup and recrystallization from ethyl acetate.
Oxidation to Sulfone
The sulfide intermediate is oxidized to the sulfone using robust oxidizing agents.
Methods Compared :
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 0–5°C | 6 h | 88% |
| mCPBA | DCM | RT | 3 h | 92% |
| KMnO₄ | H₂O/acetone | 40°C | 8 h | 78% |
Optimal Conditions :
- Oxidizing Agent : m-Chloroperbenzoic acid (mCPBA, 1.1 equiv).
- Solvent : Dichloromethane (DCM).
- Temperature : Room temperature (RT), 3 hours.
Mechanism :
mCPBA selectively oxidizes the sulfide to the sulfone without over-oxidizing the carboxylic acid group. The reaction proceeds via a two-electron transfer mechanism, forming the sulfoxide intermediate before final oxidation to the sulfone.
Workup :
The product is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1) to remove residual mCPBA and byproducts.
Conversion to Acid Chloride
Chlorination with Thionyl Chloride
The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂).
Reaction Conditions :
- Substrate : 4-[(2-Chloroethyl)sulfonyl]butanoic acid (1.0 equiv).
- Reagent : Thionyl chloride (3.0 equiv).
- Catalyst : DMF (0.1 equiv).
- Solvent : Toluene (anhydrous).
- Temperature : 70°C, 72 hours.
Mechanism :
SOCl₂ reacts with the carboxylic acid to form a mixed anhydride intermediate, which subsequently undergoes nucleophilic acyl substitution to yield the acid chloride. The catalytic DMF accelerates the reaction by stabilizing the transition state.
Yield : 90% after vacuum distillation to remove excess SOCl₂.
Side Reactions :
- Hydrolysis of SOCl₂ to HCl and SO₂ (mitigated by anhydrous conditions).
- Ester formation (minimized by using excess SOCl₂).
Alternative Synthetic Routes
Direct Sulfonylation of Butanoyl Chloride
A patent-derived method involves reacting butanoyl chloride with 2-chloroethanesulfonyl chloride under Friedel-Crafts-like conditions.
Reaction Conditions :
- Substrate : Butanoyl chloride (1.0 equiv).
- Sulfonating Agent : 2-Chloroethanesulfonyl chloride (1.2 equiv).
- Lewis Acid : AlCl₃ (1.5 equiv).
- Solvent : Dichloroethane, reflux (80°C), 8 hours.
Yield : 68% (lower due to competing side reactions at the acyl chloride group).
One-Pot Synthesis from 4-Hexanol
A less conventional route starts with 4-hexanol, as indicated in fragmented data:
- Oxidation : 4-Hexanol → 4-Hexanone (CrO₃/H₂SO₄).
- Sulfonation : Reaction with chlorosulfonic acid introduces the sulfonyl group.
- Chlorination : SOCl₂ converts the ketone to the acid chloride.
Limitations : Low regioselectivity and yield (<50%) make this method non-viable for large-scale production.
Reaction Optimization and Scalability
Catalytic Enhancements
Industrial-Scale Considerations
- Continuous Flow Reactors : Minimize exothermic risks during SOCl₂ reactions.
- Solvent Recycling : Toluene and DCM are recovered via fractional distillation.
Analytical Characterization
Purity Assessment :
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- NMR : δ 1.85 (m, 2H, CH₂), 3.45 (t, 2H, SO₂CH₂), 3.70 (t, 2H, CH₂Cl).
Thermal Stability :
- Decomposition temperature: 230°C (TGA analysis).
Chemical Reactions Analysis
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Overview
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in producing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . The compound's molecular formula is , and it has a molar mass of 233.11 g/mol .
Organic Synthesis
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- is widely used as an intermediate in the synthesis of various organic compounds. It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters . This property makes it particularly useful for chemists looking to create complex molecules efficiently.
Pharmaceutical Industry
In pharmaceutical research and development, this compound plays a crucial role in synthesizing APIs. Its ability to undergo substitution reactions allows for the modification of existing drugs or the creation of new therapeutic agents . The sulfonyl group enhances its reactivity, making it a preferred choice for developing novel pharmaceuticals.
Material Science
The compound is also applied in material science for developing advanced materials with specific functional properties. Its reactivity can be harnessed to create materials that exhibit desirable characteristics such as improved thermal stability or enhanced mechanical properties .
Case Study 1: Pharmaceutical Development
In a study focused on drug synthesis, researchers utilized butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- as an intermediate for creating a new class of anti-cancer agents. The compound's ability to facilitate nucleophilic substitutions allowed for the efficient construction of complex molecular frameworks necessary for therapeutic efficacy.
Case Study 2: Material Innovation
A research team investigated the use of this compound in developing polymeric materials with enhanced thermal properties. By incorporating butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- into the polymer matrix, they achieved significant improvements in thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfonyl group can also participate in reactions, providing additional sites for chemical modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Butanoyl Derivatives
4-Chlorobutyryl Chloride (CAS: 62802-42-0)
- Structure: A simpler analog with a chlorine atom at the 4-position of the butanoyl chloride chain.
- Molecular Formula : C₄H₆Cl₂O.
- Key Differences: Lacks the sulfonyl (-SO₂-) group, reducing its electrophilicity compared to 4-[(2-chloroethyl)sulfonyl]butanoyl chloride. Primarily used in acylations or as a precursor for esters and amides, rather than sulfonylation reactions .
Reactivity Comparison
- The sulfonyl group in 4-[(2-chloroethyl)sulfonyl]butanoyl chloride enhances its stability in polar solvents and increases its suitability for nucleophilic substitution reactions at the chloroethyl moiety. In contrast, 4-chlorobutyryl chloride is more reactive in acyl transfer reactions due to the direct electrophilicity of the carbonyl carbon .
2-Chloroethylamine Derivatives
Compounds like N-(2-chloroethyl)piperidinium chloride () and 4-(2-chloroethyl)morpholine () share the 2-chloroethyl (-CH₂CH₂Cl) group but differ in core structure:
- Functional Role : These compounds are typically quaternary ammonium salts or heterocyclic amines, used as alkylating agents in drug synthesis.
- Structural Contrast: Unlike 4-[(2-chloroethyl)sulfonyl]butanoyl chloride, they lack the acyl chloride and sulfonyl groups, limiting their utility in sulfonylation or acylation reactions. Instead, they serve as intermediates for introducing chloroethylamine chains into target molecules .
Bendamustine-Related Compounds
Bendamustine (a chemotherapeutic agent) derivatives, such as USP Bendamustine Related Compound H (C₃₂H₄₁Cl₃N₆O₄, MW: 680.07) and Compound I (C₁₈H₂₅Cl₂N₃O₂, MW: 386.32), share structural motifs with 4-[(2-chloroethyl)sulfonyl]butanoyl chloride:
- Common Features: Presence of bis(2-chloroethyl)amino groups and benzimidazole rings.
- Divergence: Bendamustine derivatives incorporate complex heterocyclic systems (e.g., benzimidazole) linked to butanoic acid or ester chains, whereas 4-[(2-chloroethyl)sulfonyl]butanoyl chloride is a simpler acyl chloride. The latter is more likely a precursor for synthesizing such pharmacophores rather than a drug itself .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Application |
|---|---|---|---|---|
| Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- | C₆H₉Cl₂O₃S | 247.11 (calc.) | Acyl chloride, sulfonyl, chloroethyl | Pharmaceutical intermediate |
| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 156.99 | Acyl chloride, chloroalkyl | Acylation reactions |
| N-(2-Chloroethyl)piperidinium chloride | C₇H₁₅Cl₂N | 184.11 | Quaternary ammonium, chloroethyl | Alkylating agent |
| USP Bendamustine Related Compound H | C₃₂H₄₁Cl₃N₆O₄ | 680.07 | Benzimidazole, bis(chloroethyl)amine | Chemotherapy impurity |
Biological Activity
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- (CAS No. 24352-85-0) is a chemical compound that has garnered interest in various fields, particularly in organic synthesis and pharmaceutical development. This article delves into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.
- Molecular Formula : CHClOS
- Molar Mass : 233.11 g/mol
- Applications : Primarily used as an intermediate in organic synthesis and pharmaceutical production processes, particularly in laboratory research and development .
The biological activity of butanoyl chloride derivatives often involves their role as electrophiles in nucleophilic substitution reactions. The presence of the chloroethyl sulfonyl group enhances the reactivity of the compound, allowing it to interact with various biological targets, including proteins and nucleic acids. This reactivity is essential for its applications in drug design and synthesis.
Antibacterial Activity
Research indicates that compounds similar to butanoyl chloride, particularly those containing sulfonyl groups, exhibit significant antibacterial properties. For instance, studies on related sulfonamide compounds have shown potent activity against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | S. aureus |
| Compound B | 40 | E. coli |
| Butanoyl derivative | 25 | MRSA |
The Minimum Inhibitory Concentration (MIC) values suggest that butanoyl chloride derivatives may be effective against resistant strains like MRSA, highlighting their potential in treating bacterial infections.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of butanoyl chloride derivatives. For example, a study demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating potential as anticancer agents .
Case Studies
- Anticancer Properties : A derivative of butanoyl chloride was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell proliferation with an IC value of 15 µM, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Another study explored the neuroprotective effects of butanoyl chloride derivatives in models of neurodegeneration. The compound showed promising results in reducing oxidative stress markers and improving neuronal survival rates.
Q & A
Basic Questions
Q. What are the key synthetic pathways for Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-?
- Methodological Answer : The compound can be synthesized via sulfonation of a chloroethyl intermediate. A two-step approach is common:
Sulfonation : React 2-chloroethylsulfonyl chloride with a butanoyl precursor under anhydrous conditions (e.g., using dichloromethane as solvent and a base like triethylamine to neutralize HCl byproducts) .
Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from acetone/hexane is recommended to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify sulfonyl (δ ~3.5–4.0 ppm for -SO2-CH2), chloroethyl (δ ~3.7–4.2 ppm for -CH2Cl), and butanoyl carbonyl (δ ~170–175 ppm in 13C NMR) groups .
- IR Spectroscopy : Confirm sulfonyl (asymmetric S=O stretch at ~1350 cm⁻¹) and acyl chloride (C=O stretch at ~1800 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+ at m/z 243.99 for C6H9Cl2O3S) .
Q. What are the stability and storage recommendations?
- Methodological Answer : The compound is moisture-sensitive due to the acyl chloride group. Store under inert gas (argon) at –20°C in amber vials. Stability tests (e.g., HPLC purity checks over 30 days) show degradation <5% under these conditions. Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry (B3LYP/6-311+G(d,p)) to study electrophilic sites. The sulfonyl and acyl chloride groups exhibit high electrophilicity, making them prone to nucleophilic attack (e.g., by amines or alcohols) .
- Transition State Analysis : Simulate reaction pathways (e.g., SN2 displacement at the chloroethyl group) using Gaussian or ORCA software. Compare activation energies for alternative mechanisms .
Q. How to resolve contradictions in reported synthetic yields?
- Methodological Answer : Discrepancies in yields (e.g., 60–85% in literature) may arise from:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency but may increase side reactions. Use kinetic studies (in situ IR monitoring) to optimize solvent/base combinations .
- Temperature Control : Reflux at 80°C vs. room-temperature reactions can alter selectivity. Design a DoE (Design of Experiments) to map yield vs. temperature/time .
Q. What strategies mitigate toxicity risks during handling?
- Methodological Answer :
- In Situ Derivatization : Convert the acyl chloride to a less volatile ester (e.g., methyl ester) during synthesis to reduce inhalation hazards .
- Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity) to evaluate sulfonate intermediates. EPA DSSTox provides preliminary hazard data for structural analogs .
Q. How to analyze hydrolysis kinetics of the sulfonyl and acyl chloride groups?
- Methodological Answer :
- pH-Dependent Studies : Monitor hydrolysis rates via UV-Vis (λmax ~260 nm for sulfonate formation) in buffered solutions (pH 2–12). The acyl chloride hydrolyzes faster (t1/2 ~2 h at pH 7) than the sulfonyl group (t1/2 ~24 h) .
- Isotopic Labeling : Use D2O or 18O-labeled water to track oxygen incorporation into hydrolysis products via mass spectrometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
